molecular formula C21H16N2OS5 B11648187 5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11648187
M. Wt: 472.7 g/mol
InChI Key: RKPYOEQEEYUNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that features a benzothiazole moiety, a dithioloquinoline core, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting with the preparation of the benzothiazole and dithioloquinoline intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes, such as one-pot multicomponent reactions and microwave-assisted synthesis, to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzothiazole or dithioloquinoline cores .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Biology

Biologically, derivatives of benzothiazole and dithioloquinoline have shown promise as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, research is focused on the compound’s potential therapeutic applications. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways .

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites, while the dithioloquinoline core may interact with other regions of the target molecule. These interactions can modulate the activity of the target, leading to therapeutic effects .

Properties

Molecular Formula

C21H16N2OS5

Molecular Weight

472.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C21H16N2OS5/c1-21(2)18-17(19(25)29-28-18)12-7-3-5-9-14(12)23(21)16(24)11-26-20-22-13-8-4-6-10-15(13)27-20/h3-10H,11H2,1-2H3

InChI Key

RKPYOEQEEYUNEK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)CSC4=NC5=CC=CC=C5S4)C(=S)SS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.